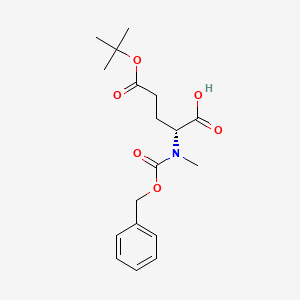
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzyloxycarbonyl group, a methylamino group, and a tert-butoxy group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The tert-butoxy group is introduced through a tert-butyl esterification reaction. The final step involves the deprotection of the Cbz group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amino, or alkoxy groups, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays and structural biology studies.
Medicine
In medicine, (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{(benzyloxy)carbonylamino}-5-oxopentanoic acid: Lacks the tert-butoxy group, making it less hydrophobic.
(2R)-2-{(benzyloxy)carbonylamino}-5-(methoxy)-5-oxopentanoic acid: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.
Uniqueness
The presence of the tert-butoxy group in (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid imparts unique chemical properties, such as increased hydrophobicity and steric hindrance. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)22)19(4)17(23)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m1/s1 |
InChI Key |
XPZXECGLTZKQDX-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















